molecular formula C19H8Cl2F6N2O4 B14354355 2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine CAS No. 91102-59-9

2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine

Cat. No.: B14354355
CAS No.: 91102-59-9
M. Wt: 513.2 g/mol
InChI Key: JJTGYEDGIFGBDL-UHFFFAOYSA-N
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Description

2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine is a complex organic compound characterized by the presence of multiple functional groups, including chloro, trifluoromethyl, phenoxy, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4,4’-sulfonyl diphenol in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C . The reaction conditions, such as temperature and solvent, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes, which offer advantages in terms of efficiency and scalability. For example, the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid with mixed nitric and sulfuric acids can be optimized for high conversion and selectivity .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced using catalytic hydrogenation.

    Substitution: The chloro groups can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, Pd/C, nitric acid, and sulfuric acid. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups in place of the chloro groups.

Scientific Research Applications

2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine involves its interaction with specific molecular targets and pathways. For example, compounds containing trifluoromethyl groups are known to exhibit unique pharmacological activities due to their ability to form strong hydrogen bonds and interact with biological macromolecules . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

91102-59-9

Molecular Formula

C19H8Cl2F6N2O4

Molecular Weight

513.2 g/mol

IUPAC Name

2,6-bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine

InChI

InChI=1S/C19H8Cl2F6N2O4/c20-11-7-9(18(22,23)24)1-4-14(11)32-16-6-3-13(29(30)31)17(28-16)33-15-5-2-10(8-12(15)21)19(25,26)27/h1-8H

InChI Key

JJTGYEDGIFGBDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=NC(=C(C=C2)[N+](=O)[O-])OC3=C(C=C(C=C3)C(F)(F)F)Cl

Origin of Product

United States

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